2-Chloroethanethioamide

Description

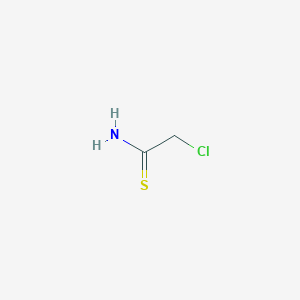

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-chloroethanethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNS/c3-1-2(4)5/h1H2,(H2,4,5) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAQPUMLECIFFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloroethanethioamide

Direct Synthesis Approaches

Direct synthesis represents the most straightforward route to 2-chloroethanethioamide, primarily utilizing either 2-chloroacetonitrile or 2-chloroacetamide (B119443) as the starting material. These approaches focus on the direct conversion of a cyano or a carbonyl group into a thiocarbonyl group.

Precursor Reactant Design and Optimization

The successful synthesis of this compound is critically dependent on the selection and purity of its precursors. The two most viable precursors are 2-chloroacetonitrile and 2-chloroacetamide.

2-Chloroacetonitrile as a Precursor:

2-Chloroacetonitrile (ClCH₂CN) is a logical starting point, where the cyano group is converted to a thioamide. This is typically achieved by reacting the nitrile with a source of hydrogen sulfide (B99878) (H₂S). tandfonline.com The reaction can be optimized by carefully selecting the sulfur source, solvent, and reaction temperature. Common sulfurating agents include gaseous hydrogen sulfide, sodium hydrosulfide (B80085) (NaSH), or thioacetic acid. rsc.org The use of a solvent that can dissolve both the nitrile and the sulfur source is crucial for reaction efficiency.

Table 1: Representative Conditions for Thioamide Synthesis from Nitriles

| Sulfur Source | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂S (gas) | Methanol/Water | Room Temperature | 25-96 | tandfonline.com |

| NaSH | Butanol/Water | 25-80 | Good to Excellent | chemspider.com |

| Thioacetic Acid | Solvent-free | 80 | 76-95 | rsc.org |

Note: This table presents general conditions for thioamide synthesis from various nitriles and can be adapted for 2-chloroacetonitrile.

2-Chloroacetamide as a Precursor:

Alternatively, this compound can be synthesized from 2-chloroacetamide (ClCH₂CONH₂) through a thionation reaction. This involves the replacement of the carbonyl oxygen atom with a sulfur atom. The most common and effective thionating agent for this transformation is Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). nih.govorganic-chemistry.org Optimization of this reaction involves controlling the stoichiometry of Lawesson's Reagent, the reaction temperature, and the choice of solvent, with anhydrous solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF) being preferred to prevent reagent decomposition. chemspider.comnih.gov

Table 2: Representative Conditions for Thionation of Amides

| Thionating Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Lawesson's Reagent | Toluene | Reflux | Prolonged | Good | chemspider.com |

| Lawesson's Reagent | THF | Room Temperature | 30 min - overnight | 86 | chemspider.com |

| Phosphorus Pentasulfide (P₄S₁₀) | Toluene | High | Extended | Variable | chemrxiv.org |

Note: This table illustrates general conditions for the thionation of amides, applicable to 2-chloroacetamide.

Catalytic Systems in this compound Formation

While many thioamide syntheses can proceed without a catalyst, the use of catalytic systems can enhance reaction rates, improve yields, and allow for milder reaction conditions. Both transition metal and organocatalytic systems have been explored for general thioamide synthesis and can be considered for the preparation of this compound.

Transition metal catalysts, particularly those based on copper, rhodium, and iron, have been employed in various thioamide syntheses. semanticscholar.orgrsc.org For instance, copper catalysts have been shown to facilitate the coupling of thioamides with other molecules. researchgate.net In the context of synthesizing this compound, a transition metal catalyst could potentially activate the precursor for more efficient reaction with the sulfur source. For example, a copper-catalyzed reaction could be envisioned for the thioamidation of 2-chloroacetonitrile.

Organocatalysis offers a metal-free alternative for chemical transformations. scienceopen.com For thioamide synthesis, certain organic molecules can act as catalysts. For example, bases like K₂CO₃ have been used to mediate the synthesis of aromatic thioamides in water. mdpi.com In the case of this compound synthesis from 2-chloroacetonitrile, a base could facilitate the deprotonation of hydrogen sulfide, increasing its nucleophilicity. Thiourea-based organocatalysts have also been shown to be effective in certain glycosylation reactions to form thio-compounds, suggesting their potential in other thio-functionalization reactions. nih.gov

Mechanistic Pathways of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.

From 2-Chloroacetonitrile:

The reaction of a nitrile with a sulfurating agent like H₂S is believed to proceed via the nucleophilic attack of the sulfur species on the electrophilic carbon of the nitrile group. This forms a thioimidate intermediate, which then tautomerizes to the more stable thioamide. rsc.org When using a reagent like thioacetic acid with calcium hydride, a nucleophilic calcium thiolate is thought to be the active species that attacks the nitrile. rsc.org

From 2-Chloroacetamide:

The thionation of an amide using Lawesson's Reagent involves a [2+2] cycloaddition between the carbonyl group of the amide and the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's Reagent in solution. organic-chemistry.org This forms a four-membered thiaoxaphosphetane intermediate. The driving force for the reaction is the subsequent cycloreversion of this intermediate to form the desired thioamide and a stable phosphorus-oxygen double bond. organic-chemistry.orgnih.gov

Advanced Synthetic Strategies

Modern synthetic chemistry offers advanced strategies that could potentially be applied to the synthesis of this compound for improved efficiency, safety, and scalability.

One such strategy is the use of flow chemistry. Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purity. The synthesis of thioamides has been successfully demonstrated in flow systems, which could be adapted for the continuous production of this compound.

Furthermore, novel sulfurating agents and catalytic systems are continuously being developed. mdpi.com For instance, the use of elemental sulfur in combination with a suitable activator or catalyst presents a more atom-economical and environmentally friendly approach compared to traditional reagents. researchgate.net These emerging methods could provide more sustainable and efficient pathways to this compound and its derivatives.

Green Chemistry Principles in Thioamide Synthesis

The integration of green chemistry principles into thioamide synthesis aims to reduce the environmental impact of chemical processes by using safer solvents, reducing waste, and improving energy efficiency. rsc.org Traditional methods often rely on hazardous reagents and volatile organic solvents. rhhz.netscispace.com Modern approaches seek to replace these with more environmentally benign alternatives.

Several green protocols have been developed for general thioamide synthesis that could be adapted for this compound. These include:

Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. rhhz.net Syntheses of thioamides have been successfully demonstrated in water, sometimes using molecular oxygen as a green oxidant, which produces water as the only byproduct. rhhz.netorganic-chemistry.org

Deep Eutectic Solvents (DES): A highly efficient green protocol for synthesizing thioamides utilizes a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea. rsc.orgrsc.orgresearchgate.net This method can proceed without an additional catalyst, is energy-efficient, and the solvent can be recycled multiple times without significant loss of activity. rsc.orgrsc.org

Alternative Sulfur Sources: To avoid toxic and malodorous sulfurating agents like Lawesson's reagent, greener syntheses employ elemental sulfur or readily available inorganic salts like sodium sulfide (Na₂S·9H₂O) as the sulfur source. organic-chemistry.orgrsc.orgacs.org

Catalyst- and Solvent-Free Conditions: Some methods achieve the synthesis of thioamides via a one-pot multicomponent reaction under solvent- and catalyst-free conditions, simplifying the process and reducing waste. researchgate.net

Table 1: Comparison of Green Synthesis Approaches for Thioamides

| Principle | Traditional Method | Green Alternative | Key Advantages | Citations |

|---|---|---|---|---|

| Solvent | Hazardous organic solvents (e.g., Toluene, Pyridine) | Water, Deep Eutectic Solvents (DES) | Non-toxic, non-flammable, biodegradable, recyclable | rhhz.net, rsc.org, researchgate.net |

| Sulfur Reagent | Lawesson's Reagent, P₄S₁₀ | Elemental Sulfur, Sodium Sulfide | Readily available, less toxic, atom-economical | rsc.org, rsc.org, organic-chemistry.org |

| Catalysis | Often requires harsh catalysts | Catalyst-free, organocatalysts, or recyclable ionic liquids | Reduced waste, milder conditions, reusability | rsc.org, rsc.org, researchgate.net |

| Energy | High temperatures, long reaction times | Room temperature or mild heating | Reduced energy consumption, improved safety | rsc.org, rsc.org |

Flow Chemistry Applications for Scalable Production

Flow chemistry, the process of performing reactions in a continuous stream rather than in a batch reactor, offers significant advantages for the scalable production of chemical compounds, including thioamides. labunlimited.com This technology provides superior control over reaction parameters, enhances safety, and facilitates a more direct path to process intensification. chimia.chresearchgate.net

The application of flow chemistry to thioamide synthesis addresses many of the challenges associated with traditional batch processing, such as heat transfer limitations, mixing inefficiency, and purification difficulties. labunlimited.combeilstein-journals.org A continuous process for a related α-thioamide was developed that successfully overcame issues of incomplete conversion seen in batch methods, resulting in a product of greater than 99% purity that crystallized directly from the reaction output, thereby avoiding laborious chromatographic separation. beilstein-journals.org

Key benefits of using flow chemistry for the production of this compound would include:

Enhanced Safety: The small volume of the reactor at any given time minimizes the risk associated with handling potentially hazardous reagents and exothermic reactions. labunlimited.comnih.gov

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise and rapid temperature control and efficient mixing, leading to faster and more consistent reactions. labunlimited.comresearchgate.netnih.gov

Scalability: Optimized reaction conditions discovered at the lab scale (milligrams) can be readily translated to production-scale quantities (kilograms) by extending the operation time or by using larger reactors, a process known as "scaling-out". ref.ac.uk

Table 2: Batch vs. Flow Chemistry for Thioamide Production

| Feature | Batch Processing | Flow Chemistry | Advantages of Flow | Citations |

|---|---|---|---|---|

| Scalability | Challenging; heat/mass transfer issues | Straightforward by "scaling-out" | Easier, more reliable scale-up | ref.ac.uk, labunlimited.com |

| Safety | Higher risk with large volumes | Inherently safer with small volumes | Reduced risk of thermal runaway | nih.gov, labunlimited.com |

| Reaction Control | Difficult to maintain homogeneity | Precise control of temperature, pressure, time | Higher consistency and yield | nih.gov, researchgate.net |

| Product Purity | Often requires extensive purification | Can lead to higher purity, inline separation | Reduced downstream processing | beilstein-journals.org |

| Efficiency | Slower reaction optimization | Rapid optimization through sequential experiments | Faster process development | labunlimited.com |

Reaction Mechanisms and Chemical Reactivity of 2 Chloroethanethioamide

Electrophilic Reactivity Studies

As an electrophile, 2-Chloroethanethioamide presents two primary sites for nucleophilic attack: the thiocarbonyl carbon and the α-carbon bearing the chlorine atom.

The thioamide group is inherently more reactive towards nucleophiles compared to its amide counterpart. nih.gov This enhanced reactivity stems from the lower electronegativity and greater polarizability of sulfur relative to oxygen, which makes the thiocarbonyl carbon a softer electrophilic center. Nucleophilic addition to the C=S bond is a key step in many transformations involving thioamides. rsc.org

Table 1: Comparison of General Physicochemical Properties: Amide vs. Thioamide

| Property | Amide (R-CO-NH₂) | Thioamide (R-CS-NH₂) |

|---|---|---|

| C=X Bond Energy | ~170 kcal/mol | ~130 kcal/mol |

| C-N Rotational Barrier | Lower | Higher (~5 kcal/mol) |

| N-H Acidity (pKa) | Higher | Lower (ΔpKa = -6) |

| ¹³C NMR Shift (C=X) | ~170-180 ppm | ~200-210 ppm |

| Hydrogen Bond Acceptor | Strong (Oxygen) | Weak (Sulfur) |

| Hydrogen Bond Donor | Good | Better |

This table presents generalized data to illustrate the fundamental differences between amides and thioamides based on findings in source nih.gov.

The chlorine atom on the α-carbon introduces a significant electrophilic site. The polarity of the carbon-chlorine bond and its relatively moderate bond energy allow the chlorine to function as an effective leaving group in nucleophilic substitution and elimination reactions. nih.gov Nucleophiles can attack the α-carbon, displacing the chloride ion in a classic SN2 reaction. This reactivity is a cornerstone of the synthetic utility of α-halo carbonyl and thiocarbonyl compounds, providing a direct pathway for carbon-carbon and carbon-heteroatom bond formation. nih.govyoutube.com

Nucleophilic Reactivity Studies

While possessing strong electrophilic character, this compound can also function as a nucleophile through its thioamide nitrogen or, more commonly, via its α-carbon after deprotonation.

The lone pair of electrons on the thioamide nitrogen imparts nucleophilic character. However, this nucleophilicity is tempered by delocalization into the thiocarbonyl group. rsc.org The nitrogen N-H protons are considerably more acidic than those in amides, facilitating deprotonation to form a conjugate base. nih.gov This anion can then react with various electrophiles. For instance, N-acylation is a known reaction pathway, which can serve to "activate" the thioamide by destabilizing the ground state, making the thiocarbonyl carbon more electrophilic. rsc.orgrsc.org

The protons on the α-carbon of this compound are acidic due to the combined electron-withdrawing effects of the adjacent thiocarbonyl group and the chlorine atom. nih.govjoechem.io Base-catalyzed deprotonation at this position generates a resonance-stabilized intermediate known as an enethiolate (the sulfur analog of an enolate). libretexts.orgmsu.edu

This enethiolate is an ambident nucleophile, with potential reaction sites at both the α-carbon and the sulfur atom. libretexts.orgmsu.edu Reactions with electrophiles, such as alkyl halides, can therefore lead to either C-alkylation or S-alkylation, depending on the reaction conditions and the nature of the electrophile. The formation of this nucleophilic α-carbon is crucial for condensation reactions. libretexts.org

Table 2: Summary of Reactive Sites in this compound

| Site | Type of Reactivity | Common Reactions |

|---|---|---|

| Thiocarbonyl Carbon (C=S) | Electrophilic | Nucleophilic Addition |

| Alpha-Carbon (α-C) | Electrophilic | Nucleophilic Substitution (SN2) |

| Alpha-Carbon (α-C) | Nucleophilic (as enethiolate) | Alkylation, Condensation |

| Thioamide Nitrogen (N-H) | Nucleophilic | Alkylation, Acylation |

| Thioamide Sulfur (C=S) | Nucleophilic (as enethiolate) | Alkylation, Cyclization |

Cyclization Reactions Involving this compound

The bifunctional nature of this compound, containing both a nucleophilic thioamide unit and an electrophilic α-chloro alkyl group, makes it an excellent precursor for the synthesis of various heterocyclic compounds.

One of the most significant applications of molecules with this structural motif is in the Hantzsch thiazole (B1198619) synthesis. youtube.comderpharmachemica.com This reaction classically involves the condensation of an α-haloketone with a thioamide. derpharmachemica.com this compound itself can serve as the thioamide component in reactions with other α-halo carbonyl compounds.

More significantly, it possesses the necessary components for self-condensation or reaction with other nucleophiles to form five-membered rings like thiazoles. In a potential synthetic route, the nucleophilic sulfur of one thioamide molecule can attack the electrophilic α-carbon of a second molecule, displacing the chloride. Subsequent intramolecular cyclization, involving the attack of the nitrogen atom on the thiocarbonyl carbon, followed by elimination, would lead to the formation of a substituted thiazole ring. This type of reaction highlights the versatility of this compound as a building block in heterocyclic chemistry. youtube.comorganic-chemistry.org

Intramolecular Cyclization Pathways

The most prominent reaction pathway for this compound is its propensity to undergo intramolecular cyclization to form 2-thiazoline. This transformation is analogous to the well-established Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide. In the case of this compound, the molecule contains both requisite functionalities, enabling an intramolecular variant of this reaction.

The proposed mechanism commences with the nucleophilic sulfur atom of the thioamide group attacking the electrophilic carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This initial step results in the formation of a transient, positively charged cyclic intermediate. Subsequent deprotonation of the nitrogen atom, followed by the elimination of a molecule of water (formed from the tautomeric hydroxyl group of the thioamide and a proton), leads to the formation of the stable, five-membered 2-thiazoline ring.

Proposed Mechanism for Intramolecular Cyclization of this compound:

Intramolecular Nucleophilic Attack: The sulfur atom of the thioamide attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

Cyclization: Formation of a five-membered ring intermediate.

Deprotonation and Dehydration: Loss of a proton from the nitrogen and subsequent elimination of water to yield the final 2-thiazoline product.

This pathway is highly favored due to the proximate and reactive centers within the same molecule, leading to an entropically favorable process. wikipedia.org

Intermolecular Cyclization Strategies

While intramolecular cyclization is a dominant pathway, this compound can also participate in intermolecular reactions with suitable nucleophiles, leading to the formation of various heterocyclic systems. These reactions typically involve the initial displacement of the chloride ion by an external nucleophile, followed by a subsequent cyclization step involving the thioamide moiety.

For instance, reaction with primary amines can lead to the formation of substituted thiomorpholin-3-imines. The reaction sequence would involve the initial N-alkylation of the primary amine by this compound, followed by an intramolecular cyclization where the newly introduced secondary amine attacks the thioamide carbon.

Similarly, reaction with bifunctional nucleophiles can lead to the formation of more complex heterocyclic structures. The specific outcome of these intermolecular reactions is highly dependent on the nature of the nucleophile and the reaction conditions employed.

Kinetic and Thermodynamic Investigations of Reactivity

A thorough understanding of the reactivity of this compound necessitates an examination of the kinetic and thermodynamic parameters that govern its transformations.

Elucidation of Rate-Determining Steps in Transformations

For the intramolecular cyclization of this compound, it is plausible that the initial intramolecular SN2 reaction is the rate-determining step. This is because the formation of the five-membered ring from a flexible acyclic precursor involves a significant entropic barrier. wikipedia.org However, the subsequent cyclization and dehydration steps could also be slow depending on the stability of the intermediates and the reaction medium.

Table 1: Hypothetical Kinetic Data for the Intramolecular Cyclization of this compound

| Step | Plausible Rate Constant (k) at 298 K | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) |

| Intramolecular SN2 Attack | k₁ (s⁻¹) | 60-80 | 10¹⁰ - 10¹² s⁻¹ |

| Cyclization/Dehydration | k₂ (s⁻¹) | 40-60 | 10⁸ - 10¹⁰ s⁻¹ |

Note: The data in this table is hypothetical and serves to illustrate the kinetic parameters that would be investigated to determine the rate-determining step. Actual experimental values are not available in the reviewed literature.

Equilibrium Considerations in Reaction Manifolds

The intramolecular cyclization of this compound is a reversible process, and the position of the equilibrium is determined by the relative thermodynamic stabilities of the open-chain reactant and the cyclic product. The formation of a five-membered ring like 2-thiazoline is generally thermodynamically favorable due to low ring strain. wikipedia.org

Table 2: Estimated Thermodynamic Parameters for the Intramolecular Cyclization of this compound

| Parameter | Estimated Value | Influence on Equilibrium |

| Enthalpy Change (ΔH) | Negative (Exothermic) | Favors product formation |

| Entropy Change (ΔS) | Negative | Disfavors product formation |

| Gibbs Free Energy Change (ΔG) | Negative | Favors product formation at moderate temperatures |

Note: The values in this table are estimations based on general principles of intramolecular reactions and are not based on direct experimental data for this compound.

Mechanistic Elucidation through Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the fate of atoms throughout a chemical reaction, thereby providing definitive evidence for proposed reaction mechanisms. nih.gov In the context of this compound, isotopic labeling could be employed to confirm the pathways of both intramolecular and intermolecular cyclizations.

For the intramolecular cyclization, one could synthesize this compound with a specific atom isotopically labeled, for example, the carbon of the thioamide group with ¹³C, the nitrogen atom with ¹⁵N, or the sulfur atom with ³⁴S. By analyzing the position of the isotopic label in the final 2-thiazoline product using techniques like NMR spectroscopy or mass spectrometry, the proposed mechanism involving the intramolecular attack of the sulfur on the chloroethyl group can be verified. For instance, if the thioamide carbon is labeled, it should be found at the C2 position of the resulting thiazoline (B8809763) ring.

Similarly, for intermolecular reactions, labeling the external nucleophile would allow for the unambiguous determination of its position in the final heterocyclic product, confirming the proposed reaction sequence. These experiments would provide invaluable insights into the intricate details of the chemical reactivity of this compound.

2 Chloroethanethioamide As a Versatile Synthetic Intermediate

Precursor for Heterocyclic Compound Synthesis

The intrinsic functionalities of 2-chloroethanethioamide make it an ideal starting material for constructing cyclic structures containing sulfur and nitrogen atoms. The thioamide group can act as a nucleophile or participate in condensation reactions, while the alkyl chloride provides a reactive site for intramolecular cyclization via nucleophilic substitution.

This compound is extensively used in the synthesis of sulfur-containing heterocycles, most notably thiazoles and their derivatives. The Hantzsch thiazole (B1198619) synthesis, a classic method for forming the thiazole ring, involves the condensation of a thioamide with an α-haloketone. ijper.orgorganic-chemistry.org In this reaction, this compound reacts with various α-haloketones to yield 2-(chloromethyl)thiazole (B1590920) derivatives. The reaction mechanism typically begins with a nucleophilic attack by the sulfur atom of the thioamide onto the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. mdpi.com

The versatility of this method allows for the preparation of a wide array of substituted thiazoles by varying the α-haloketone reactant.

Table 1: Synthesis of 2-(Chloromethyl)thiazole Derivatives via Hantzsch Reaction

| Reactant 1 (α-Haloketone) | Reactant 2 | Product | Conditions |

| 2-Chloroacetone | This compound | 2-(Chloromethyl)-4-methylthiazole | Reflux in Ethanol |

| 2-Bromoacetophenone | This compound | 2-(Chloromethyl)-4-phenylthiazole | Reflux in Ethanol |

| 3-Bromobutan-2-one | This compound | 2-(Chloromethyl)-4,5-dimethylthiazole | Reflux in Ethanol |

| Ethyl bromopyruvate | This compound | Ethyl 2-(chloromethyl)thiazole-4-carboxylate | Room Temp, Alcohol |

Furthermore, this compound is a potential precursor for other sulfur-containing heterocycles like 1,3,4-thiadiazines. nih.gov The synthesis of thiadiazines often involves the reaction of a thiosemicarbazide (B42300) or related derivative with a 1,2-dielectrophilic compound. researchgate.net By reacting this compound with a hydrazine (B178648) derivative, an intermediate thiosemicarbazone could be formed, which could then undergo intramolecular cyclization to yield a substituted thiadiazine.

The thioamide moiety is a key functional group in the synthesis of various nitrogen-containing heterocycles, including pyrimidines. bu.edu.eg A common and widely used method for constructing the pyrimidine (B1678525) ring is the condensation of a compound containing an N-C-N fragment (like urea, thiourea, or guanidine) with a three-carbon 1,3-bifunctional component. bu.edu.eg As a thioamide, this compound can serve as the N-C-S component, which can cyclize with suitable partners. For instance, reaction with compounds containing an enamine or related functionality could lead to the formation of pyrimidine-thiones, which are valuable intermediates in medicinal chemistry. umich.edu

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms from the starting materials, are powerful tools for efficient synthesis. chemistryforsustainability.org Thioamides are known to participate in various MCRs. chemistryforsustainability.orgrsc.org The bifunctional nature of this compound makes it a particularly interesting candidate for designing novel MCRs.

For example, a reported MCR involves the reaction of a thioamide-enol, an aldehyde, and an ammonia (B1221849) source to produce substituted pyrroles. rsc.org Utilizing this compound in such a reaction could lead to the formation of pyrroles bearing a chloromethyl substituent, a versatile handle for further functionalization. The thioamide group would participate in the initial condensation and cyclization, while the chloroethyl group remains as a substituent on the final product.

Role in Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is fundamental to the construction of complex organic molecules. rsc.org While direct C-C bond formation using this compound is less documented than its role in heterocycle synthesis, its structure offers potential pathways based on established principles. One strategy involves the generation of a nucleophilic carbon center alpha to the thioamide group. By using a strong, non-nucleophilic base, it is theoretically possible to deprotonate the α-carbon to form an enethiolate. This enethiolate, being a nucleophile, could then react with an electrophile, such as an alkyl halide, in an S_N2-type reaction to form a new C-C bond. vanderbilt.edupressbooks.pub This approach is analogous to the well-established alkylation of ketone and ester enolates. vanderbilt.edu

Role in Carbon-Heteroatom Bond Formation

The most direct application of this compound in C-heteroatom bond formation involves the electrophilic nature of its chloroethyl group. The carbon atom bonded to the chlorine is susceptible to attack by a wide range of heteroatom nucleophiles in a standard S_N2 reaction. chemistryguru.com.sgrammohancollege.ac.in This allows for the straightforward introduction of sulfur, nitrogen, and oxygen functionalities. acsgcipr.org

This transformation is highly valuable for synthesizing molecules where a thioamide group is tethered to another functional group through a two-carbon linker. The reaction is typically carried out in the presence of a base to deprotonate the nucleophile, increasing its reactivity.

Table 2: Carbon-Heteroatom Bond Formation via Nucleophilic Substitution

| Nucleophile | Reagent Class | Product |

| R-SH | Thiol | 2-(Alkylthio)ethanethioamide |

| R₂NH | Secondary Amine | 2-(Dialkylamino)ethanethioamide |

| R-OH | Alcohol | 2-(Alkoxy)ethanethioamide |

| N₃⁻ | Azide | 2-Azidoethanethioamide |

Stereoselective Transformations Utilizing this compound

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is critical in fields like pharmaceutical chemistry. du.ac.in A powerful strategy for achieving stereoselectivity is the use of a chiral auxiliary—an optically active group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgwordpress.com

While there are no direct reports of stereoselective transformations using this compound itself, its structure allows for the application of this principle. A logical approach would be to first attach a known chiral auxiliary to the molecule. This can be achieved via the C-heteroatom bond-forming reaction described previously (Section 4.3). For example, reacting this compound with an enantiomerically pure amine (e.g., (R)- or (S)-α-methylbenzylamine) would produce a new, chiral thioamide.

This newly synthesized chiral thioamide could then be used in subsequent reactions, such as an aldol-type condensation. The chiral auxiliary, now part of the molecule, would sterically hinder one face of the reacting center (e.g., a derived enethiolate), forcing an incoming electrophile to attack from the less hindered face. blogspot.com This directed attack results in the preferential formation of one diastereomer of the product. After the reaction, the chiral auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. wikipedia.org

Synthesis and Chemistry of 2 Chloroethanethioamide Derivatives

Functionalization Strategies at the Thioamide Nitrogen

The nitrogen atom of the thioamide group in 2-Chloroethanethioamide is a key site for functionalization, enabling the synthesis of N-substituted derivatives. These reactions are crucial for altering the molecule's steric and electronic properties. Common strategies include N-alkylation, N-acylation, and transamidation.

N-substituted derivatives can be prepared through the reaction of amines with chloroacetyl chloride, followed by a thionation step. For instance, N-aryl-2-chloroacetamides are synthesized by reacting substituted anilines with 2-chloroacetyl chloride. researchgate.net A similar approach can be envisioned for this compound, where the primary thioamide is first synthesized and then functionalized.

A more advanced strategy for modifying the thioamide nitrogen is through N-C(S) transacylation. This method involves the site-selective activation of primary or secondary thioamides, for example, by introducing a tert-butoxycarbonyl (Boc) group onto the nitrogen atom. This activation destabilizes the thioamide bond, making it susceptible to nucleophilic attack by an incoming amine, thereby achieving a direct transamidation. researchgate.net This process allows for the conversion of one thioamide into another under mild conditions. researchgate.net

| Reaction Type | Reagents | Product Type | Key Features |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-2-chloroethanethioamide | Introduces alkyl groups on the nitrogen atom. |

| N-Acylation | Acyl chloride, Base | N-Acyl-2-chloroethanethioamide | Forms an N-acylthioamide, modifying electronic properties. |

| Transamidation | N-Boc activation, Amine | N-Substituted-2-chloroethanethioamide | Allows for the exchange of the amino group on the thioamide. researchgate.net |

Functionalization Strategies at the Alpha-Carbon Position

The carbon atom adjacent to the thiocarbonyl group (the α-carbon) in this compound is activated, making its protons acidic and susceptible to removal by a base. nih.gov This leads to the formation of a thioenolate intermediate, which is a powerful nucleophile. nih.govresearchgate.net This reactivity is analogous to that of ketones, aldehydes, and other carbonyl compounds, which undergo substitution reactions at the alpha-carbon. chemrxiv.orgorganic-chemistry.org

Key functionalization strategies at this position include:

Alkylation: The thioenolate can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. researchgate.netnih.gov The choice of base and reaction conditions can influence the outcome, with strong, non-nucleophilic bases like LDA (lithium diisopropylamide) being commonly used to ensure complete deprotonation. nih.gov

Aldol-type Condensation: The nucleophilic thioenolate can attack carbonyl compounds (aldehydes or ketones) to form β-hydroxy thioamides, which are analogs of the products from the classic aldol reaction. nih.govorganic-chemistry.org

These reactions are fundamental for carbon-carbon bond formation and enable the extension of the carbon skeleton, leading to more complex molecular structures. organic-chemistry.org The reactivity of the α-carbon is predicated on the presence of at least one α-hydrogen. chemrxiv.orgorganic-chemistry.org

| Reaction | Reagents | Intermediate | Product |

| α-Alkylation | 1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X) | Thioenolate | 2-Chloro-2-alkyl-ethanethioamide |

| Aldol Condensation | 1. Base 2. Aldehyde/Ketone (R₂C=O) | Thioenolate | β-Hydroxy-α-(chloromethyl)thioamide |

Halogen Exchange and Substitution Reactions

The chlorine atom in this compound is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions (SN2). nih.govnih.gov This reactivity is a cornerstone of its utility in synthesis, allowing for the introduction of a wide variety of functional groups.

Nucleophilic Substitution: A diverse range of nucleophiles can displace the chloride ion. These include:

Oxygen Nucleophiles: Hydroxide or alkoxide ions can be used to introduce hydroxyl or ether functionalities. mdpi.com

Sulfur Nucleophiles: Thiolates can react to form thioethers. This is particularly relevant in the synthesis of sulfur-containing heterocycles. organic-chemistry.orgresearchgate.net

Nitrogen Nucleophiles: Amines can displace the chloride to form amino-substituted thioamides. organic-chemistry.org

Cyanide Ions: The cyanide ion (CN⁻) can be used as a nucleophile to introduce a nitrile group, extending the carbon chain by one atom.

Halogen Exchange (Finkelstein Reaction): The chlorine atom can be exchanged for another halogen, most commonly iodine. The classic Finkelstein reaction involves treating an alkyl chloride with a solution of sodium iodide in acetone. The reaction is driven to completion because sodium iodide is soluble in acetone, while the resulting sodium chloride is not and precipitates out of the solution. This conversion is synthetically useful as alkyl iodides are generally more reactive than alkyl chlorides in subsequent substitution reactions.

| Reaction Type | Nucleophile/Reagent | Solvent | Product |

| Substitution (Hydrolysis) | OH⁻ | Aqueous | 2-Hydroxyethanethioamide |

| Substitution (Thioether Synthesis) | RS⁻ | Varies | 2-(Alkylthio)ethanethioamide |

| Substitution (Nitrile Synthesis) | KCN | Ethanol | 2-Cyanoethanethioamide |

| Halogen Exchange | NaI | Acetone | 2-Iodoethanethioamide |

Design Principles for Novel Thioamide Scaffolds

The multiple reactive sites on this compound make it an ideal precursor for the synthesis of novel and complex molecular scaffolds, particularly heterocycles. The design of such syntheses often relies on intramolecular or intermolecular reactions that leverage the compound's inherent reactivity.

A primary strategy involves using the molecule as a bifunctional reagent. For example, the reaction of N-substituted 2-chloroacetamides with a sulfur nucleophile like thiourea or thiosemicarbazide (B42300) can lead to the formation of thiazole (B1198619) derivatives. In this type of reaction, the sulfur nucleophile first displaces the chlorine atom, and a subsequent intramolecular cyclization involving the amide/thioamide group forms the heterocyclic ring.

Similarly, this compound derivatives can be used to construct thiophene rings. Thiophene scaffolds are of significant interest in medicinal chemistry and materials science. Synthesis strategies may involve the reaction of a this compound derivative with a reagent that can provide the remaining atoms for the thiophene ring, followed by a cyclization step. The design principle often involves a sequence of nucleophilic substitution followed by an intramolecular condensation or cyclization.

The combination of different pharmacophores into a single molecule is a common strategy in drug design. Derivatives of this compound can serve as building blocks to link different molecular fragments or to form a core heterocyclic scaffold onto which various substituents can be placed.

Derivatives as Precursors for Advanced Materials Research

Thioamides and their derivatives are valuable precursors for the synthesis of advanced functional materials, particularly sulfur-containing polymers. The unique properties of the thioamide group, such as its different hydrogen bonding capabilities and reactivity compared to amides, can be exploited in material design. nih.gov

Polythioamides: These polymers are a unique class of sulfur-containing materials with potential applications in metal ion binding and catalysis. organic-chemistry.org The Willgerodt-Kindler reaction, which traditionally synthesizes thioamides, has been adapted for the polycondensation of dialdehydes and diamines with elemental sulfur to produce polythioamides. A more recent approach involves the use of thiocarbonyl fluoride as a connective hub to react with diboronic acids and secondary diamines, yielding well-defined functional polythioamides. organic-chemistry.org These polymers have shown the ability to selectively bind metal ions, with some being developed into recyclable catalysts. organic-chemistry.org

Degradable Polymers: The thioamide functional group can be incorporated into polymer backbones to introduce specific functionalities. For instance, thioformamide has been used in radical copolymerization to create vinyl polymers containing thioether linkages in their backbone. chemrxiv.org These thioethers can serve as points for backbone degradation, leading to novel degradable hybrid polymer materials. chemrxiv.org

Precursors for Conductive Polymers: Heterocycles synthesized from thioamide precursors, such as thiophenes, are fundamental units in conductive polymers. nih.gov Thiophene-functionalized monomers can be polymerized via methods like cationic ring-opening polymerization to create precursors that can later be converted into conductive polymer systems. nih.gov While not a direct polymerization of this compound itself, its derivatives serve as critical intermediates for synthesizing the necessary thiophene-containing monomers.

The altered physicochemical properties of thioamides, including their higher acidity and different hydrogen bond donor/acceptor character compared to amides, make them intriguing components for designing materials with tailored properties. nih.gov

Computational and Theoretical Investigations of 2 Chloroethanethioamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the fundamental properties of molecules at the electronic level. For 2-Chloroethanethioamide, these methods can provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure Analysis and Bonding Characterization

A comprehensive analysis of the electronic structure of this compound would involve the application of ab initio and density functional theory (DFT) methods. These calculations can determine key electronic properties such as electron density distribution, electrostatic potential, and atomic charges. The bonding characterization would focus on the nature of the carbon-sulfur double bond (C=S) and the carbon-chlorine (C-Cl) and carbon-nitrogen (C-N) single bonds.

| Interaction Type | Description | Anticipated Significance in this compound |

| nN → πC=S | Donation of electron density from the nitrogen lone pair to the antibonding π orbital of the C=S bond. | High; contributes to the partial double bond character of the C-N bond and planarity of the thioamide group. |

| σ → σ * | Interactions between bonding and antibonding sigma orbitals. | Moderate; contributes to the overall stability of the molecule. |

| Inductive Effects | Withdrawal of electron density by the electronegative chlorine atom. | Significant; influences the charge distribution and reactivity of the molecule. |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the electronic transitions and reactivity of a molecule. Calculations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to have significant contributions from the sulfur and nitrogen lone pairs, while the LUMO is likely to be the π* orbital of the C=S bond. The distribution and energies of these frontier orbitals would govern the molecule's susceptibility to nucleophilic and electrophilic attack.

Conformational Landscape Analysis

The presence of single bonds in this compound allows for rotational isomerism, leading to a complex conformational landscape. Computational methods can be used to identify the stable conformers and the transition states that connect them. A potential energy surface (PES) scan, performed by systematically rotating around the C-C and C-N bonds, would reveal the low-energy conformations.

It is anticipated that the conformational preferences will be dictated by a combination of steric hindrance and intramolecular interactions, such as hyperconjugation and electrostatic interactions. The relative energies of the different conformers can be calculated to determine their populations at a given temperature. For instance, the orientation of the chloroethyl group relative to the thioamide plane will be a key conformational feature.

Reaction Pathway Modeling

Computational modeling of reaction pathways provides a detailed, atomistic view of chemical transformations. This approach is instrumental in understanding reaction mechanisms, identifying intermediates, and predicting reaction rates.

Transition State Characterization

For any proposed reaction involving this compound, such as nucleophilic substitution or addition-elimination reactions, the identification and characterization of the transition state (TS) is paramount. Transition state theory allows for the calculation of reaction rate constants from the properties of the reactants and the transition state.

Computational methods, such as synchronous transit-guided quasi-Newton (STQN) methods, can be employed to locate the transition state structure. Once located, frequency calculations are performed to confirm that the structure corresponds to a true saddle point on the potential energy surface, characterized by a single imaginary frequency. The properties of the transition state, including its geometry, energy, and vibrational frequencies, are essential for understanding the reaction mechanism.

| Reaction Type | Plausible Reactant | Anticipated Transition State Features |

| Nucleophilic attack at C=S carbon | Amine, Hydroxide | Tetrahedral intermediate-like structure with elongated C=S bond and forming C-Nucleophile bond. |

| SN2 reaction at the α-carbon | Nucleophile (e.g., I-) | Pentacoordinate carbon center with the nucleophile approaching and the chlorine atom departing. |

Computational Reaction Dynamics

While transition state theory provides a static picture of a reaction, computational reaction dynamics simulations can offer a more complete, time-dependent understanding of the chemical process. These simulations follow the trajectory of the atoms as the reaction proceeds from reactants to products.

Molecular dynamics (MD) simulations, particularly ab initio molecular dynamics (AIMD), can be used to explore the reaction dynamics without pre-imposing a specific reaction coordinate. These simulations can reveal the role of solvent molecules, uncover unexpected reaction pathways, and provide insights into the energy flow during the reaction. For a molecule like this compound, reaction dynamics could be used to study processes such as its hydrolysis or its reaction with biomolecules, providing a level of detail that is often inaccessible through experimental methods alone.

Prediction of Spectroscopic Signatures

Computational chemistry provides powerful tools for the prediction of spectroscopic signatures of molecules, offering insights that complement and aid in the interpretation of experimental data. For this compound, theoretical predictions of its vibrational and nuclear magnetic resonance spectra can be achieved with a high degree of accuracy using modern computational methods.

Vibrational Spectroscopy Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to simulate these spectra. mdpi.comchemrxiv.org For a molecule like this compound, DFT calculations can predict the frequencies and intensities of its fundamental vibrational modes.

The process typically involves optimizing the molecular geometry of the compound to a minimum energy state. Following this, the vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes, each with a corresponding frequency and intensity, which can be used to generate a theoretical vibrational spectrum. nih.gov A detailed interpretation of the infrared and Raman spectra can be performed by analyzing the potential energy distribution (PED) for each vibrational mode. chemrxiv.org

Key vibrational modes expected for this compound would include the C=S stretching, N-H stretching and bending, C-N stretching, C-C stretching, and C-Cl stretching. The thioamide group has characteristic vibrational patterns that can be identified. nih.gov For instance, the C=S stretching vibration is typically observed in a specific region of the infrared spectrum.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Asymmetric Stretch | ~3400 |

| N-H Symmetric Stretch | ~3300 |

| C-H Stretch | 2900-3000 |

| C=S Stretch | 1100-1300 |

| C-N Stretch | 1250-1350 |

| N-H Bend | 1500-1600 |

| CH₂ Scissoring | 1400-1450 |

| C-C Stretch | 900-1000 |

| C-Cl Stretch | 600-800 |

Note: These are generalized frequency ranges and the precise values for this compound would require specific DFT calculations.

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods, again primarily DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors of the nuclei in the molecule. rsc.org

The accuracy of these predictions is highly dependent on the chosen computational method, including the functional and basis set. nih.gov For instance, functionals like B97-2 and basis sets such as pcS-n have been shown to provide accurate chemical shift predictions for a wide range of organic molecules. nih.gov Calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, distinct chemical shifts would be predicted for the protons and carbons in the chloroethyl and thioamide groups. The electronegativity of the chlorine atom and the anisotropic effects of the thioamide group would significantly influence the chemical shifts of the neighboring nuclei.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₂ (adjacent to Cl) | 3.6 - 4.0 | 40 - 45 |

| CH₂ (adjacent to C=S) | 2.8 - 3.2 | 35 - 40 |

| C=S | - | 190 - 205 |

| NH₂ | 7.5 - 8.5 | - |

Note: These are estimated chemical shift ranges based on typical values for similar functional groups. Accurate predictions require specific quantum chemical calculations.

Applications of Machine Learning in Thioamide Chemistry Research

The integration of machine learning (ML) with computational chemistry is a rapidly growing field that holds significant promise for accelerating chemical research. uic.edunih.gov In the context of thioamide chemistry, ML models can be trained on existing experimental or computationally generated data to predict a wide range of properties for new, unstudied thioamides like this compound. electropages.com

Machine learning algorithms can be employed to develop quantitative structure-property relationship (QSPR) models. These models can correlate the structural features of thioamides with their physicochemical properties, spectroscopic signatures, or biological activities. For instance, a model could be trained to predict the ¹³C NMR chemical shift of the thiocarbonyl carbon based on a set of molecular descriptors. uio.no

Furthermore, ML can be used to enhance computational chemistry workflows. For example, ML models can predict the outcome of reactions, suggest optimal synthetic routes, or even assist in the design of novel thioamides with desired properties. electropages.com By leveraging large datasets, machine learning can uncover complex patterns and relationships that might not be apparent from traditional analysis, thereby guiding experimental and computational efforts in a more efficient manner. uio.noresearchgate.net The development of ML-based tools for spectroscopy prediction could also significantly reduce the computational cost associated with high-level quantum chemical calculations. chemrxiv.org

Theoretical Studies of Interactions with Catalytic Species

Theoretical studies, primarily using DFT, can provide detailed insights into the interactions of thioamides with catalytic species. acs.org Such studies are crucial for understanding reaction mechanisms, predicting catalytic activity, and designing more efficient catalysts. For this compound, computational modeling could be used to investigate its behavior in various catalytic reactions.

One area of interest is the catalytic hydrogenation of thioamides. Theoretical calculations can be used to model the interaction of the thioamide with a metal catalyst, such as a ruthenium complex. acs.org These models can elucidate the elementary steps of the reaction, including the coordination of the thioamide to the metal center, the activation of hydrogen, and the subsequent reduction of the C=S bond.

Another relevant area is the study of enzyme-catalyzed reactions. If this compound were a substrate or inhibitor of an enzyme, computational docking and molecular dynamics simulations could be used to model its binding to the active site. Quantum mechanics/molecular mechanics (QM/MM) methods could then be employed to study the reaction mechanism at a quantum chemical level of detail. Such studies can reveal key interactions, such as hydrogen bonding involving the thioamide N-H and C=S groups, that are crucial for binding and catalysis. mdpi.com Theoretical investigations into thiol-catalyzed thioamide bond formation have also been conducted, providing insights into prebiotic chemistry and potential synthetic applications. nih.gov DFT-supported calculations have also been used to understand the role of secondary interactions in thioamide-mediated catalysis. researchgate.net

Future Research Directions and Emerging Paradigms

Development of Novel and Efficient Synthetic Methodologies

The synthesis of thioamides, traditionally reliant on harsh reagents like Lawesson's reagent or phosphorus pentasulfide, is undergoing a significant transformation. Future research is focused on developing more efficient, milder, and broadly applicable synthetic protocols. A major paradigm shift is the move towards multicomponent, transition-metal-free, and atom-economical reactions.

Recent breakthroughs include one-pot, three-component syntheses that combine readily available starting materials. For instance, a transition-metal-free method has been developed for the synthesis of thioamides from chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org This approach is particularly relevant for compounds like 2-Chloroethanethioamide and avoids residual metal contamination in the final products. chemistryviews.org Another innovative strategy involves a nickel-catalyzed, one-pot coupling of boronic acids with thiocarbamoyl fluorides generated in situ from amines, which proceeds under mild conditions and shows broad substrate tolerance. chemistryviews.org

Decarboxylative strategies represent another promising frontier. These methods utilize carboxylic acids, amines, and elemental sulfur to produce thioamides without the need for transition metals or external oxidants, enhancing the atom economy of the synthesis. organic-chemistry.orgorganic-chemistry.org The development of these novel methods is rapidly expanding the toolkit for chemists, allowing for the construction of complex thioamides that were previously difficult to access.

| Methodology | Key Features | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Traditional (e.g., Lawesson's Reagent) | Thionation of amides | Carboxamides, Thionating Agent | Well-established | researchgate.net |

| Three-Component Reaction | Transition-metal-free, one-pot | Chlorohydrocarbons, Amides, Sulfur | Avoids metal catalysts, good functional group tolerance | chemistryviews.org |

| Nickel-Catalyzed Coupling | In-situ generation of reactant | Amines, Boronic Acids | Mild conditions, broad scope | chemistryviews.org |

| Decarboxylative Coupling | Atom-economical | Carboxylic Acids, Amines, Sulfur | No external oxidant needed | organic-chemistry.orgorganic-chemistry.org |

Exploration of Undiscovered Reactivity Modes and Selectivities

While thioamides are known to be more reactive than their amide counterparts, their full synthetic potential remains largely untapped. nih.gov Future research is poised to explore novel reactivity modes beyond simple thionation and heterocycle synthesis. A key area of interest is the selective activation and cleavage of the thioamide bond itself.

A significant advance is the development of the first general method for the direct, transition-metal-free transamidation of thioamides. nih.gov This process involves a highly chemoselective N–C(S) transacylation, exploiting the uncommon cleavage of the C(S)–N bond after a site-selective activation step. nih.gov This opens up new avenues for modifying complex molecules by directly exchanging the amine portion of a thioamide.

Furthermore, the unique reactivity of the thiocarbonyl group is being harnessed in metal-promoted reactions. For example, Ag(I)-promoted coupling of thioamides with carboxylic acids generates highly reactive isoimide intermediates. unimelb.edu.au These intermediates can be trapped by various nucleophiles to create a diverse range of functionalized peptides, or they can undergo subsequent acyl transfer reactions. unimelb.edu.au This reactivity allows for innovative applications in peptide ligation, macrocyclization, and residue insertion/excision. unimelb.edu.au The thioamide group is also being investigated as a precursor for amidoximes, which can direct late-stage C–H functionalization in peptides. unimelb.edu.au

| Reactivity Mode | Description | Key Reagent/Promoter | Potential Applications | Reference |

|---|---|---|---|---|

| N–C(S) Transacylation | Direct exchange of the amine component of a thioamide. | N-tert-butoxycarbonyl activation | Late-stage modification of thioamide-containing molecules. | nih.gov |

| Ag(I)-Promoted Coupling | Formation of a reactive isoimide intermediate from a thioamide and carboxylic acid. | Silver(I) salts | Peptide ligation, synthesis of depsipeptides and peptide macrocycles. | unimelb.edu.au |

| Amidoxime-Directed C-H Functionalization | Conversion of the thioamide into a directing group for C-H activation. | - | Site-specific functionalization of complex peptides. | unimelb.edu.au |

Advanced Computational Tool Development for Complex Thioamide Systems

As thioamide chemistry grows in complexity, advanced computational tools are becoming indispensable for predicting reactivity, understanding reaction mechanisms, and designing new molecular systems. Future research will focus on developing more accurate and efficient computational models specifically tailored for sulfur-containing systems.

Ab initio and density functional theory (DFT) calculations are at the forefront of this effort, enabling researchers to predict the formation routes of thioamides and their reactive intermediates. frontiersin.orgfrontiersin.org The selection of the appropriate functional is critical; for instance, double-hybrid functionals like B2PLYP-D3 have shown a good balance of accuracy and computational cost for modeling the subtle electronic effects in thioamide systems. nih.gov These calculations can elucidate potential energy surfaces and reaction barriers, which is crucial for understanding reaction kinetics. frontiersin.org

Beyond reaction pathways, computational tools are used to probe the fundamental physicochemical properties of thioamides. Studies have employed these methods to investigate the higher rotational barrier of the C-N bond in thioamides compared to amides and to analyze the changes in charge density upon rotation. nih.gov Such insights are vital for designing thioamide-containing peptides with specific conformational properties. nih.gov To understand kinetic behavior, especially for barrierless reactions, statistical rate theories such as microcanonical variational transition state theory (µVTST) and Rice–Ramsperger–Kassel–Marcus (RRKM) simulations are being employed. frontiersin.orgfrontiersin.org

| Computational Method | Application/Property Investigated | Significance | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Prediction of reaction pathways, transition states, and energy barriers. | Elucidates reaction mechanisms and feasibility. | frontiersin.orgfrontiersin.org |

| Ab Initio Calculations | Analysis of C-N bond rotational barriers and charge density. | Provides fundamental understanding of thioamide structure and electronics. | nih.gov |

| Statistical Rate Theory (µVTST, RRKM) | Determination of rate constants for barrierless reactions. | Crucial for predicting reaction kinetics and product distributions. | frontiersin.orgfrontiersin.org |

| Quantum Theory of Atoms in Molecules (QTAIM) | Quantification of intermolecular interaction strength. | Helps understand crystal packing and non-covalent bonding. | mdpi.com |

Integration with Sustainable Chemistry Principles for Synthesis

Aligning chemical synthesis with the principles of green chemistry is a paramount goal for future research. The synthesis of thioamides is an active area for the application of sustainable practices, focusing on the reduction of hazardous waste, energy consumption, and the use of environmentally benign materials.

A major advancement is the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, as green reaction media. rsc.orgresearchgate.net These solvents are biodegradable, have low toxicity, and can be recycled and reused multiple times without a significant loss of activity. rsc.org They have been successfully employed in the three-component synthesis of thioamides from aldehydes, amines, and elemental sulfur, often without the need for an additional catalyst. rsc.orgresearchgate.net

The use of water as a solvent represents another key green strategy. Protocols have been developed for the mild synthesis of thioamides in water, often proceeding with no external energy input, additives, or catalysts. organic-chemistry.orgorganic-chemistry.org Furthermore, there is a strong emphasis on catalyst- and solvent-free conditions, exemplified by the development of clean Willgerodt–Kindler reactions performed at elevated temperatures without any media. mdpi.com The use of elemental sulfur as the sulfur source is itself a tenet of green chemistry, as it is an abundant, inexpensive, and environmentally friendly reagent. chemistryviews.org These approaches significantly enhance the sustainability profile of thioamide synthesis.

| Principle/Method | Description | Example | Sustainability Benefit | Reference |

|---|---|---|---|---|

| Benign Solvents | Use of non-toxic, biodegradable, and recyclable solvents. | Deep Eutectic Solvents (e.g., Choline Chloride/Urea) | Reduces environmental impact and waste. | rsc.orgresearchgate.net |

| Aqueous Media | Utilizing water as the reaction solvent. | Three-component synthesis in water. | Eliminates volatile organic compounds (VOCs). | organic-chemistry.orgorganic-chemistry.org |

| Solvent-Free Reactions | Conducting reactions neat, without any solvent. | Catalyst- and solvent-free Willgerodt–Kindler reaction. | Maximizes atom economy, simplifies purification. | mdpi.com |

| Atom Economy | Maximizing the incorporation of starting materials into the final product. | Use of elemental sulfur in multicomponent reactions. | Minimizes waste and use of hazardous reagents. | chemistryviews.org |

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, varying critical parameters (e.g., reaction time, solvent purity) in a factorial design. Use multivariate analysis (e.g., PCA) to identify variance sources. Standardize protocols with SOPs and certify batches via third-party analytical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.